Boc-3,5-Dibromo-L-tyrosine
CAS No.: 58960-71-7
VCID: VC21541101
Molecular Formula: C14H17Br2NO5
Molecular Weight: 439.1 g/mol
* For research use only. Not for human or veterinary use.

Description |
Boc-3,5-Dibromo-L-tyrosine, also known as N-tert-butoxycarbonyl-3,5-dibromo-L-tyrosine, is a specialized derivative of the amino acid L-tyrosine. It is used extensively in peptide synthesis and medicinal chemistry due to its unique chemical properties and versatility in forming complex molecules. Synthesis and PreparationThe synthesis of Boc-3,5-Dibromo-L-tyrosine typically involves the bromination of L-tyrosine followed by protection with a tert-butoxycarbonyl (Boc) group. This protection step is crucial for preventing unwanted reactions during peptide synthesis, allowing for selective deprotection and coupling with other amino acids . Applications in Peptide SynthesisBoc-3,5-Dibromo-L-tyrosine is particularly useful in the synthesis of peptides that require specific modifications or functionalities. The bromine substituents can be further modified or used as handles for introducing other functional groups, making it a versatile building block in medicinal chemistry . Comparison with Related Compounds |
---|---|
CAS No. | 58960-71-7 |
Product Name | Boc-3,5-Dibromo-L-tyrosine |
Molecular Formula | C14H17Br2NO5 |
Molecular Weight | 439.1 g/mol |
IUPAC Name | (2S)-3-(3,5-dibromo-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C14H17Br2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t10-/m0/s1 |
Standard InChIKey | FIKNCGRWSBGBKP-JTQLQIEISA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)Br)O)Br)C(=O)O |
SMILES | CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)Br)O)Br)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)Br)O)Br)C(=O)O |
PubChem Compound | 15458706 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume